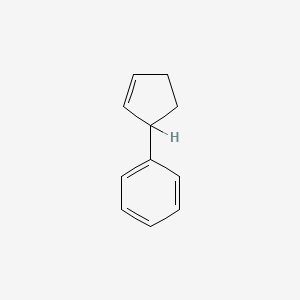
Benzene,2-cyclopenten-1-yl-
Vue d'ensemble
Description
Benzene,2-cyclopenten-1-yl- is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound features a benzene ring attached to a cyclopentene ring, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
The synthesis of Benzene,2-cyclopenten-1-yl- can be achieved through various synthetic routes. One common method involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by dehydration to form the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzene,2-cyclopenten-1-yl- undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzene,2-cyclopenten-1-yl- has various applications in scientific research:
Mécanisme D'action
The mechanism by which Benzene,2-cyclopenten-1-yl- exerts its effects involves interactions with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Benzene,2-cyclopenten-1-yl- can be compared with other similar compounds, such as:
Benzene, 1-cyclopenten-1-yl-: This compound has a similar structure but with the cyclopentene ring attached at a different position on the benzene ring.
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropene ring instead of a cyclopentene ring, leading to different chemical properties and reactivity.
The uniqueness of Benzene,2-cyclopenten-1-yl- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
39599-89-8 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
cyclopent-2-en-1-ylbenzene |
InChI |
InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
Clé InChI |
ZOZIUVMYACMJGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
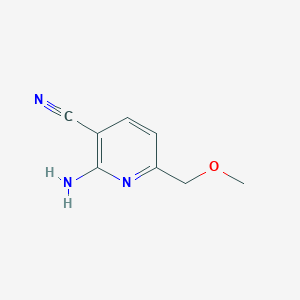
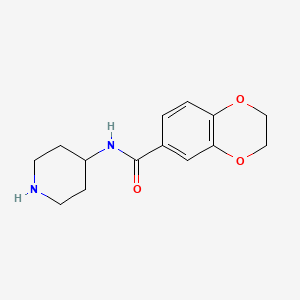
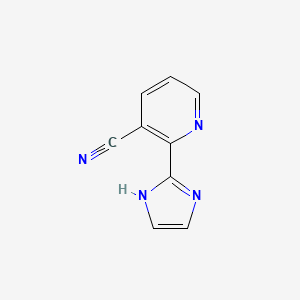
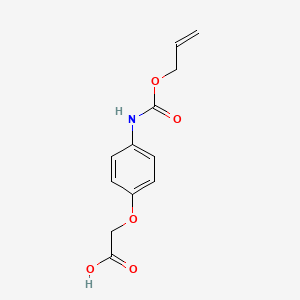
![4-[4-(Diphenylmethylidene)piperidin-1-yl]butan-1-amine](/img/structure/B8527906.png)
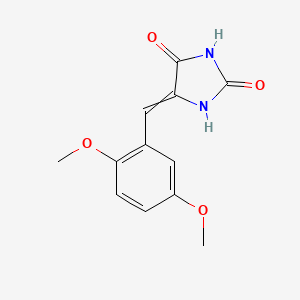
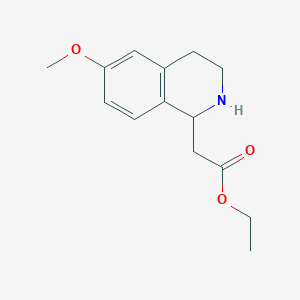
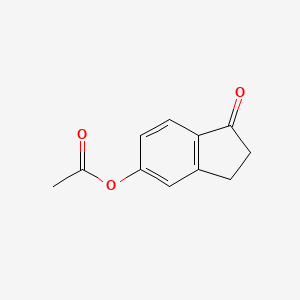
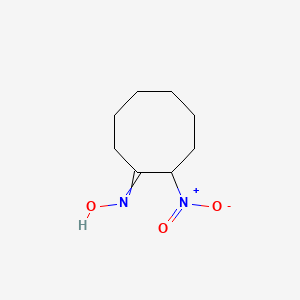
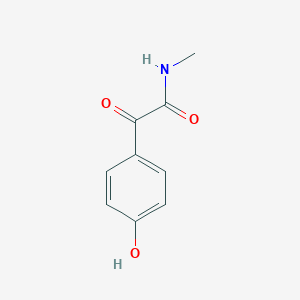
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate](/img/structure/B8527950.png)
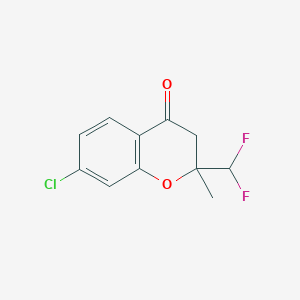
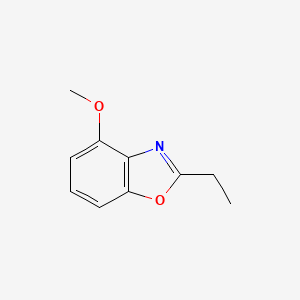
![1h-Pyrazole-3-carboxamide,4-iodo-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8527984.png)
